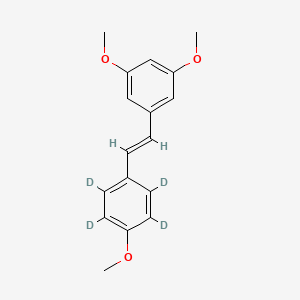

trans-trismethoxy Resveratrol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Trismethoxy Resveratrol-d4: is a deuterated form of trans-trismethoxy resveratrol, a polyketide synthase-derived stilbene. This compound is primarily used as an internal standard for the quantification of trans-trismethoxy resveratrol in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . It is known for its diverse biological activities, including cytotoxicity to several cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trismethoxy resveratrol-d4 involves the deuteration of trans-trismethoxy resveratrolThis can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated in a solution of methyl acetate for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: trans-Trismethoxy resveratrol-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .

Scientific Research Applications

trans-Trismethoxy resveratrol-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-trismethoxy resveratrol-d4 involves several molecular targets and pathways:

Inhibition of NF-κB Activation: this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in HEK293T cells, which plays a crucial role in inflammation and cancer.

Inhibition of Angiogenesis: The compound inhibits angiogenesis in zebrafish embryos, which is the process of forming new blood vessels, a critical step in cancer progression.

Cytotoxicity to Cancer Cells: this compound exhibits cytotoxic effects on various cancer cell lines, leading to cell death.

Comparison with Similar Compounds

trans-Trismethoxy Resveratrol: The non-deuterated form of the compound, known for its biological activities and used in similar applications.

Resveratrol: A naturally occurring stilbene found in grapes and red wine, known for its antioxidant and anti-inflammatory properties.

Pinostilbene: A methylated analog of resveratrol with enhanced stability and bioavailability.

Uniqueness: trans-Trismethoxy resveratrol-d4 is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. The deuterium atoms in the compound make it an ideal internal standard for mass spectrometry techniques .

Biological Activity

Introduction

trans-trismethoxy Resveratrol-d4, a derivative of resveratrol, is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C17H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 22255-22-7

- Solubility : Soluble in DMSO (≥34 mg/mL) and methyl acetate.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 57°C |

| Boiling Point | 423.8 ± 35.0 °C (Predicted) |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) |

| Color | White to tan |

Antioxidant Activity

Resveratrol compounds are known for their antioxidant properties. Research indicates that this compound exhibits enhanced antioxidant activity compared to its parent compound due to the presence of three methoxy groups. This modification increases its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Properties

This compound has shown cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 3.6 |

| KB | 10.2 |

| HT-29 | 16.1 |

| SW480 | 54 |

| HL-60 | 2.5 |

These results indicate that this compound is particularly potent against prostate cancer cells (PC3) and leukemia cells (HL-60), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In cellular assays, this compound inhibited TNF-α-induced activation of NF-κB in HEK293T cells at a concentration of 15 μM. This inhibition is significant as NF-κB plays a crucial role in mediating inflammatory responses .

Angiogenesis Inhibition

The compound has also demonstrated antiangiogenic activity, inhibiting angiogenesis in zebrafish embryos at a concentration of 0.1 μM. This effect is essential for cancer therapy as it can prevent tumor growth by restricting blood supply .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

- NF-κB Inhibition : Reduces inflammation by inhibiting key signaling pathways.

- Antioxidant Defense : Enhances the body's antioxidant capacity, protecting against cellular damage.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls .

- Inflammation Model : In an inflammation model using murine macrophages, this compound reduced pro-inflammatory cytokine production, supporting its use as an anti-inflammatory agent .

- Zebrafish Model : Research using zebrafish embryos showed that treatment with this compound effectively inhibited angiogenesis, providing insights into its potential applications in cancer treatment .

Q & A

Basic Research Questions

Q. How can the structural characterization of trans-trismethoxy resveratrol-d4 be performed in academic research?

To confirm the chemical structure, use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key features include:

- NMR : Analyze methoxy (-OCH₃) and deuterated (C-D) groups. The two benzene rings with three methoxy groups each produce distinct splitting patterns in ¹H and ¹³C spectra .

- MS : Confirm the molecular ion peak (M⁺) and deuterium substitution using high-resolution MS. The -d4 label reduces fragmentation ambiguity .

- Chromatography : Pair HPLC/UV with deuterated standards to distinguish isotopic analogs from non-deuterated contaminants .

Q. What experimental models are suitable for studying this compound’s effects on lipid metabolism?

Caenorhabditis elegans is a validated model for lipid metabolism studies. Key protocols include:

- Synchronized L1-stage worms : Cultured at 20°C with 0.1% DMSO (control) or 100–200 µM trans-trismethoxy resveratrol-d4 for 4 days .

- Fatty acid saturation analysis : Quantify via gas chromatography (GC) to show reduced fatty acid saturation indices (e.g., 10–20% reduction in triglycerides at 200 µM) .

- Physiological parameters : Monitor pharyngeal pumping (food intake), body size, and progeny count to rule out confounding effects .

Q. How does this compound compare to resveratrol in reducing fat accumulation?

Both compounds reduce fat accumulation in C. elegans by 10–20% at 100–200 µM. However:

- Bioavailability : The deuterated form improves metabolic stability in pharmacokinetic assays, making it preferable for tracer studies .

- Mechanistic divergence : trans-trismethoxy resveratrol-d4 specifically downregulates fat-6 and fat-7 (Δ9-desaturases), while resveratrol broadly modulates AMPK (aak-1/aak-2) pathways .

Advanced Research Questions

Q. What transcriptional networks are modulated by this compound in lipid metabolism?

Key pathways include:

- Δ9-desaturase genes : fat-5, fat-6, and fat-7 (critical for monounsaturated fatty acid synthesis) are downregulated by 1.5–2.5-fold .

- Nuclear receptors : daf-16 (FOXO homolog) and nhr-49 (PPARα homolog) show altered expression, linking lipid metabolism to longevity pathways .

- Lipolysis markers : atgl-1 (adipose triglyceride lipase) and hosl-1 (hormone-sensitive lipase) are upregulated 1.3–1.7-fold .

Table 1 : Gene expression changes in C. elegans treated with 200 µM trans-trismethoxy resveratrol-d4 :

| Gene | Fold Change | Function |

|---|---|---|

| fat-6 | ↓2.1 | Δ9-desaturase |

| daf-16 | ↑1.4 | FOXO transcription factor |

| atgl-1 | ↑1.7 | Triglyceride lipase |

Q. How do structural isomers (e.g., cis- vs. This compound) differ in biological activity?

- Cytotoxicity : The cis isomer exhibits higher cytotoxicity (IC₅₀ 50 µM in CHO-K1 cells) but similar anti-lipid activity .

- Mechanistic divergence : cis-isomers destabilize microtubules, while trans-isomers preferentially target lipid metabolism genes .

- Analytical challenges : Use chiral chromatography (e.g., Chiralpak® IC column) to resolve isomers for purity assessments .

Q. What are the translational challenges of using this compound in mammalian systems?

- Metabolic fate : C. elegans lacks cytochrome P450 enzymes, which metabolize resveratrol derivatives in mammals. Use deuterated forms as internal standards in LC-MS/MS rodent studies .

- Dosing limitations : In mice, >500 mg/kg doses are required for detectable plasma levels, risking hepatotoxicity. Microsomal stability assays are recommended for dose optimization .

- Microbiome interactions : Gut microbiota in mammals may metabolize the compound, reducing efficacy. Germ-free models or fecal transplantation studies are advised .

Q. Methodological Notes

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XEGZCKIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.